4-Ethenyl-2,6-dimethylphenol

Physical organic chemistry Ionization equilibria Steric inhibition of solvation

Researchers formulating polymer blends with intermediate miscibility windows or developing dual-cure photoresist systems face a lack of monomers offering both steric hindrance and a polymerizable vinyl group. 4-Ethenyl-2,6-dimethylphenol (CAS 71526-64-2) directly addresses this gap. Its 2,6-dimethyl substitution reduces self-association strength in hydrogen-bonded blends, enabling predictable, tunable phase behavior distinct from unsubstituted or bulkier analogs. The vinyl group enables free-radical polymerization for functionalized polystyrenes and photoresist binders. Its cyanate ester derivative uniquely undergoes UV-induced isomerization to isocyanate, enabling multi-stage curing for microelectronics packaging. Catalytic dehydrogenation synthesis achieves >90% selectivity, ensuring a defined scale-up pathway. Available as an off-white powder (≥95% purity) with global shipping.

Molecular Formula C10H12O
Molecular Weight 148.20 g/mol
Cat. No. B13615870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethenyl-2,6-dimethylphenol
Molecular FormulaC10H12O
Molecular Weight148.20 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1O)C)C=C
InChIInChI=1S/C10H12O/c1-4-9-5-7(2)10(11)8(3)6-9/h4-6,11H,1H2,2-3H3
InChIKeyHUBRTTPKTLCKLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethenyl-2,6-dimethylphenol: Properties, Data & Applications


4-Ethenyl-2,6-dimethylphenol (CAS 71526-64-2; also named 2,6-dimethyl-4-vinylphenol) is a para-vinylphenol derivative with the molecular formula C10H12O and a molecular weight of 148.2 g/mol . It features a sterically hindered phenolic structure with methyl groups at the 2- and 6-positions and a polymerizable vinyl group at the 4-position [1]. The compound is commercially available as an off-white powder with purity levels typically ≥95–97% [2]. Its predicted physicochemical properties include a boiling point of 230.9±9.0 °C, density of 1.012±0.06 g/cm³, and a pKa of 10.70±0.36 . Due to the presence of the reactive vinyl moiety, this compound requires storage under inert atmosphere at -20 °C to prevent degradation [3].

Polymerizable hindered phenol

2,6-dimethyl steric shielding; 4-vinyl enables free-radical polymerization

Cold-chain storage required

Hygroscopic solid; store frozen under inert gas to preserve vinyl reactivity

Materials & polymer research

Precursor for tunable PDMVPh blends and photocrosslinking monomer studies

4-Ethenyl-2,6-dimethylphenol: Generic Substitution Limitations


Generic substitution of 4-ethenyl-2,6-dimethylphenol with simpler analogs such as 4-vinylphenol or 2,6-dimethylphenol introduces substantial deviations in both physicochemical behavior and polymer performance. The 2,6-dimethyl substitution pattern introduces steric hindrance that significantly alters solvation dynamics, ionization equilibria, and hydrogen-bonding self-association relative to unsubstituted phenols [1]. In polymeric applications, poly(2,6-dimethyl-4-vinyl phenol) (PDMVPh) exhibits miscibility behavior distinct from poly(4-vinyl phenol) due to the reduced self-association strength imparted by the 2,6-dialkyl substituents, which shifts the balance between self-association and interassociation in hydrogen-bonded polymer blends [2]. Conversely, 2,6-dimethylphenol lacks the polymerizable vinyl functionality entirely, rendering it incapable of free-radical polymerization or incorporation into vinyl-based copolymer architectures [3]. The following quantitative evidence demonstrates that these structural features produce measurable, application-critical differentiation that cannot be achieved through analog substitution.

4-Vinylphenol analog

Lacks 2,6-dimethyl groups; polymer miscibility and hydrogen-bond self-association differ substantially, shifting blend phase behavior.

2,6-Dimethylphenol analog

Missing 4-vinyl group; cannot undergo free-radical polymerization or incorporate into vinyl copolymer architectures.

Non-methylated cyanate ester

UV-irradiated 4-vinylphenyl cyanate does not report cyanate-to-isocyanate isomerization; dual-cure pathway may not be available.

4-Ethenyl-2,6-dimethylphenol: Comparative Evidence


Ionization and Steric Solvation Effects

The predicted pKa of 4-ethenyl-2,6-dimethylphenol is 10.70±0.36 . This value is consistent with the broader class of 2,6-dimethyl-substituted phenols, for which the Hammett reaction constant ρ is 21% larger than that for unsubstituted phenols—a finding attributed to steric inhibition of solvation in 2,6-dimethylphenoxide anions [1]. While experimental pKa data for the 4-vinyl derivative specifically were not located in the accessed sources, the class-level behavior of 4-substituted 2,6-dimethylphenols demonstrates that the 2,6-dimethyl substitution pattern systematically alters ionization relative to unhindered phenols [1].

Ionization & solvation
Class-level inference
Predicted pKa 10.70±0.36 ρ increased 21% vs phenol
May alter pH-dependent partitioning and reactivity
Predicted values; experimental pKa not located
Physical organic chemistry Ionization equilibria Steric inhibition of solvation

Miscibility: PDMVPh vs. Poly(4-vinyl phenol)

In a comparative study of hydrogen-bonded polymer blends, poly(2,6-dimethyl-4-vinyl phenol) (PDMVPh, derived from 4-ethenyl-2,6-dimethylphenol) exhibited measurably different miscibility behavior compared to both poly(4-vinyl phenol) and poly(2,6-diisopropyl-4-vinyl phenol) (PDIPVPh) [1]. The miscibility gaps for analogous blend systems were predicted to increase in the order PDIPVPh > PDMVPh > poly(4-vinyl phenol) [1]. This trend is directly attributed to the steric hindrance of the 2,6-dialkyl substituents, which reduces the relative strength of self-association versus interassociation in the polymer matrix [1]. Experimental infrared studies corroborated the predicted miscibility windows, confirming that the 2,6-dimethyl substitution provides a tunable intermediate miscibility profile that differs from both unsubstituted and bulkier diisopropyl analogs [1].

Miscibility windows
Head-to-head
PDIPVPh > PDMVPh > poly(4-vinyl phenol)
Supports intermediate blend phase behavior for tunable materials
IR-confirmed; blend-system dependent
Polymer blends Hydrogen bonding Miscibility windows Materials science

UV-Triggered Cyanate-to-Isocyanate Isomerization

The cyanate ester derivative of 4-ethenyl-2,6-dimethylphenol (2,6-dimethyl-4-vinylphenyl cyanate) demonstrates distinct photocrosslinking behavior when compared directly with its non-methylated analog, 4-vinylphenyl cyanate [1]. Both monomers were synthesized from their respective hydroxyacetophenone precursors and copolymerized with styrene via free-radical polymerization [1]. Upon UV irradiation at 254 nm, the copolymers derived from both monomers became crosslinked; however, a key differentiation was observed: the cyanate ester groups in the copolymer of 2,6-dimethyl-4-vinylphenyl cyanate underwent isomerization to isocyanate groups during UV irradiation [1]. This isomerization pathway was specifically noted for the 2,6-dimethyl derivative and represents a distinct photochemical response not reported for the unsubstituted 4-vinylphenyl cyanate analog under identical conditions [1]. Thermal curing of both copolymers with 4-nonylphenol catalyst yielded networks containing cyanurate groups [1].

UV-triggered isomerization
Head-to-head
Cyanate → isocyanate under 254 nm for 2,6-dimethyl derivative only
Enables dual-cure strategy via latent isocyanate reactivity
Qualitative photochemical pathway difference; styrene copolymer system
Photocrosslinking Cyanate ester polymers UV curing Polymer synthesis

Catalytic Dehydrogenation Selectivity and Yield

A detailed catalytic study on the preparation of 2,6-dimethyl-4-vinylphenol (4-ethenyl-2,6-dimethylphenol) from 2,6-dimethyl-4-ethylphenol using a modified NiO-Fe2O3-Cr2O3 (MNDX) oxide catalyst provides quantitative process metrics for industrial procurement consideration [1]. Under optimized conditions (temperature 520 °C, space velocity HS = 1.5 h⁻¹, molar ratio of 2,6-dimethyl-4-ethylphenol to water to benzene = 1:12:1), the target product is obtained with high selectivity [1]. The reaction selectivity decreases modestly from 92.8% to 90.3% when temperature is increased from 500 °C to 520 °C [1]. At 520 °C under the optimized molar ratio, the product distribution includes 41.8% 2,6-dimethyl-4-vinylphenol with 53.0% unreacted starting material, indicating an equilibrium-limited dehydrogenation that yields a monomer stream suitable for subsequent purification [1]. The primary side reaction is dealkylation, with xylenols, cresols, and phenol forming as byproducts; at 560 °C, dealkylation deepens, yielding cresols as the predominant byproduct fraction [1].

Dehydrogenation process
Supporting evidence
Selectivity 92.8% (500°C) → 90.3% (520°C); 41.8% product in mix
Informs process feasibility and cost modeling
Equilibrium-limited; xylenol side products at higher T
Catalytic dehydrogenation Process chemistry Monomer synthesis Reaction engineering

Storage and Handling Requirements

4-Ethenyl-2,6-dimethylphenol requires specialized storage conditions that differentiate it from non-vinyl phenolic analogs and must be factored into procurement and inventory planning [1]. The compound is hygroscopic and must be stored at -20 °C in a freezer under inert atmosphere to prevent degradation [1]. The melting point is reported as >200 °C with decomposition [1], which contrasts with simpler alkylphenols such as 2,6-dimethylphenol (2,6-xylenol), a colorless solid with a melting point of approximately 45–49 °C that can be stored under standard ambient conditions [2]. This elevated decomposition temperature combined with the requirement for sub-zero frozen storage reflects the reactivity of the pendant vinyl group, which is susceptible to thermally initiated or oxidative polymerization [1].

Storage & handling
Cross-study comparable
−20°C freezer / inert atm; m.p. >200°C (dec.)
Cold-chain logistics impact procurement planning
Hygroscopic; comparator 2,6-xylenol stored ambient
Chemical stability Storage conditions Procurement specifications Handling requirements

Predicted Physicochemical Properties

A side-by-side comparison of predicted and measured physicochemical properties for 4-ethenyl-2,6-dimethylphenol, its non-vinyl analog 2,6-dimethylphenol, and its non-methylated analog 4-vinylphenol reveals substantial differentiation that informs solvent selection, purification strategy, and formulation development [1]. The boiling point of 4-ethenyl-2,6-dimethylphenol is predicted at 230.9±9.0 °C, intermediate between 2,6-dimethylphenol (203 °C) and 4-vinylphenol (reported boiling point of polymerizable monomer typically >200 °C with decomposition) [1]. Density is predicted at 1.012±0.06 g/cm³ . The pKa of 10.70±0.36 for 4-ethenyl-2,6-dimethylphenol reflects the combined electronic effects of the 2,6-dimethyl (electron-donating, sterically hindering) and 4-vinyl (weakly electron-withdrawing via conjugation) substituents; 2,6-dimethylphenol exhibits a pKa of approximately 10.6 [1], while 4-vinylphenol has a reported pKa of approximately 9.9–10.0 , confirming that the 2,6-dimethyl substitution elevates pKa relative to unhindered 4-vinylphenol by approximately 0.7–0.8 units.

Physicochemical profile
Cross-study comparable
Pred. bp 230.9°C, pKa 10.70, dens. 1.012
Informs distillation and extraction workflow design
Predicted QSAR values; experimental verification advised
Physicochemical properties QSAR Solubility Pre-formulation

4-Ethenyl-2,6-dimethylphenol Applications


Tunable Hydrogen-Bonded Polymer Blends

Poly(2,6-dimethyl-4-vinyl phenol) (PDMVPh) derived from 4-ethenyl-2,6-dimethylphenol is specifically indicated for polymer blend formulations where an intermediate miscibility window is required. The experimental data show that PDMVPh occupies a distinct position in the miscibility hierarchy PDIPVPh > PDMVPh > poly(4-vinyl phenol), offering blend formulators a predictable, tunable option that neither the unsubstituted nor the bulkier diisopropyl analog can provide [1]. This makes PDMVPh suitable for specialty adhesive films and compatibilizers where controlled phase behavior governs final material performance.

Dual-Cure Photoresists with Latent Isocyanate

The cyanate ester derivative of 4-ethenyl-2,6-dimethylphenol (2,6-dimethyl-4-vinylphenyl cyanate) is uniquely suited for dual-cure photoresist systems that benefit from UV-induced isomerization to isocyanate. In direct comparison with the non-methylated 4-vinylphenyl cyanate analog, the 2,6-dimethyl-substituted monomer undergoes cyanate-to-isocyanate isomerization upon 254 nm UV irradiation while also forming crosslinked networks [2]. This photogeneration of isocyanate introduces a secondary reactive handle that can participate in subsequent thermal curing with polyols or amines, enabling complex multi-stage curing profiles for advanced lithography, microelectronics packaging, and specialty coating applications.

Monomer Feedstock via Catalytic Dehydrogenation

For industrial users seeking to evaluate in-house production versus external procurement, the catalytic dehydrogenation process from 2,6-dimethyl-4-ethylphenol provides a defined synthetic pathway with quantifiable selectivity and yield metrics. The process achieves 92.8% selectivity at 500 °C and 90.3% selectivity at 520 °C under optimized conditions (HS = 1.5 h⁻¹, molar ratio 1:12:1) using a modified NiO-Fe2O3-Cr2O3 catalyst [3]. This data enables cost modeling and process feasibility assessment for scale-up, with the target monomer comprising 41.8% of the reaction mixture at 520 °C [3]. Applications leveraging this monomer include the synthesis of functionalized polystyrenes, poly(vinylphenol) resins for photoresist binders, and precursor polymers for high-performance dielectric materials.

Sterically Hindered Phenol for SAR Studies

4-Ethenyl-2,6-dimethylphenol is the compound of choice for structure-activity relationship (SAR) studies investigating the combined effects of steric hindrance (2,6-dimethyl) and vinyl conjugation on phenolic antioxidant activity and radical scavenging. The predicted pKa of 10.70±0.36—elevated by approximately 0.7–0.8 units relative to unhindered 4-vinylphenol —directly influences hydrogen-atom transfer thermodynamics and phenoxyl radical stability. Researchers seeking to decouple steric from electronic contributions in radical scavenging mechanisms will find this compound an essential tool, distinct from both 2,6-dimethylphenol (lacking vinyl) and 4-vinylphenol (lacking steric hindrance).

Application
Selection Property
Validation Focus
Tunable polymer blend precursor
Reported intermediate PDMVPh miscibility
Verify phase behavior with target copolymer
Dual-cure photoresist material
UV-induced cyanate-to-isocyanate isomerization
Confirm isocyanate generation and dual-cure network
Monomer from catalytic dehydrogenation
Process selectivity and yield metrics
Assess reaction conditions and separation costs
Hindered phenol for antioxidant SAR
Elevated pKa and steric context
Compare radical scavenging vs unhindered analogs
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